Engineering Peptidomimetics: A Technical Guide to 3-Aminohexanedioic Acid Hydrochloride
Engineering Peptidomimetics: A Technical Guide to 3-Aminohexanedioic Acid Hydrochloride
Introduction
As a Senior Application Scientist in peptide chemistry and drug design, I frequently encounter the challenge of designing therapeutics that resist endogenous enzymatic degradation while retaining high receptor affinity. Incorporating non-proteinogenic β -amino acids—specifically 3-Aminohexanedioic acid hydrochloride (also known as β -homoglutamic acid or 3-aminoadipic acid)—is a field-proven strategy to achieve this delicate balance. This whitepaper provides an in-depth technical analysis of its structural properties, biological utility, and specific protocols for its integration into solid-phase peptide synthesis (SPPS).
Section 1: Chemical Identity & Structural Causality
3-Aminohexanedioic acid hydrochloride (CAS: 61884-74-0) is a six-carbon dicarboxylic acid featuring an amino group at the C3 ( β ) position ()[1]. Unlike its α -amino acid counterpart (glutamic acid), the insertion of an additional methylene group into the peptide backbone fundamentally alters the spatial arrangement of the pharmacophore.
Causality Focus: Why the Hydrochloride Salt? In its free zwitterionic form, 3-aminohexanedioic acid is highly susceptible to premature intramolecular cyclization (lactamization) during storage. Formulating it as a hydrochloride salt protonates the β -amino group, effectively neutralizing its nucleophilicity. This chemical choice extends the shelf life and ensures consistent molarity and solubility in polar aprotic solvents (e.g., DMF, NMP) used during synthesis ()[2].
Section 2: Physicochemical Profiling
To facilitate precise stoichiometric calculations and solvent selection, the core physicochemical properties are summarized below ()[3].
| Property | Value |
| IUPAC Name | (3S)-3-aminohexanedioic acid;hydrochloride |
| CAS Number | 61884-74-0 |
| Molecular Formula | C6H12ClNO4 |
| Molecular Weight | 197.61 g/mol |
| Synonyms | (S)-3-Aminoadipic acid HCl, H- β -homo-Glu-OH·HCl |
| Boiling Point (Free Base) | 318.0 °C – 375.5 °C (Method Dependent) |
| Melting Point | 214.0 °C |
| Water Solubility | 0.132 mol/L |
| Topological Polar Surface Area | 100.6 Ų |
Section 3: Biological Mechanism & Logical Relationships
In neuropharmacology, 3-Aminohexanedioic acid acts as a structural analog to glutamate. By mimicking the endogenous neurotransmitter, it can modulate glutamatergic receptors (e.g., NMDA and AMPA receptors) ()[4]. However, the β -linkage introduces significant steric hindrance against standard aminopeptidases, which typically recognize only α -peptide bonds. This logical relationship—structural mimicry combined with enzymatic evasion—drastically increases the in vivo half-life of the resulting peptidomimetic.
Caption: Logical relationship of 3-Aminohexanedioic acid in neuromodulation and enzymatic resistance.
Section 4: Experimental Workflows & Self-Validating Protocols
Integrating 3-Aminohexanedioic acid hydrochloride into a peptide sequence requires careful manipulation of protecting groups and coupling kinetics. The following protocols are designed as self-validating systems, ensuring empirical confirmation at critical junctures.
Protocol 1: Fmoc-Protection of 3-Aminohexanedioic Acid Hydrochloride
Before SPPS integration, the β -amino group must be protected with a Fluorenylmethyloxycarbonyl (Fmoc) group.
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Causality Focus: The use of sodium carbonate ( Na2CO3 ) is strictly required to neutralize the HCl salt, converting the ammonium ion back to a nucleophilic amine capable of attacking Fmoc-OSu.
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Neutralization: Dissolve 10 mmol of 3-Aminohexanedioic acid hydrochloride in 20 mL of 10% aqueous Na2CO3 . Stir at 0 °C.
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Derivatization: Dissolve 11 mmol of Fmoc-OSu in 20 mL of 1,4-dioxane. Add dropwise to the aqueous solution over 30 minutes to control the exothermic reaction and prevent Fmoc-OSu hydrolysis.
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Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.
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Purification: Extract the mixture twice with 30 mL diethyl ether to remove unreacted Fmoc-OSu.
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Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The Fmoc-protected amino acid will precipitate.
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Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). Visualize under UV (confirming the Fmoc chromophore) and stain with Ninhydrin. A negative Ninhydrin result (no purple color) validates the complete absence of free amines, confirming successful protection.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration
Coupling a β -amino acid is kinetically slower than an α -amino acid due to the conformational flexibility and steric bulk of the extra methylene group.
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Causality Focus: We substitute standard HBTU with the highly reactive HATU. HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which features a neighboring group effect (via the pyridine nitrogen) that accelerates the coupling of sterically hindered β -amino acids.
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Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes to expand the polymer matrix.
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Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).
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Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-3-Aminohexanedioic acid and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for 3 minutes. (Note: The excess DIPEA is critical to neutralize any residual acid and drive the formation of the active ester).
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Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 minutes.
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Self-Validation Check: Perform a Kaiser Test on a few resin beads. A yellow (negative) result validates complete coupling. A blue (positive) result indicates unreacted amines, triggering a mandatory second coupling cycle.
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Cleavage: Once the sequence is complete, cleave the peptide from the resin using TFA/TIPS/ H2O (95:2.5:2.5) for 2 hours.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for beta-amino acid integration.
References
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(S)-3-Aminohexanedioic acid hydrochloride | C6H12ClNO4 | CID 2761515, PubChem,[Link]
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(S)-3-Aminohexanedioic acid hydrochloride Properties, EPA CompTox Chemicals Dashboard,[Link]
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(3s)-3-aminohexanedioic Acid,hydrochloride CAS NO.61884-74-0, LookChem, [Link]
Sources
- 1. (S)-3-Aminohexanedioic acid hydrochloride | C6H12ClNO4 | CID 2761515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. (3s)-3-aminohexanedioic Acid,hydrochloride, CasNo.61884-74-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. chemimpex.com [chemimpex.com]
